molecular formula C15H13NOS B14432823 2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-1-phenylethan-1-one CAS No. 83068-09-1

2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-1-phenylethan-1-one

Cat. No.: B14432823
CAS No.: 83068-09-1
M. Wt: 255.3 g/mol
InChI Key: GZYOMULIHVFQAX-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-1-phenylethan-1-one is an organic compound that features a benzothiazole ring fused with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-1-phenylethan-1-one typically involves the reaction of 2-aminobenzenethiol with a suitable ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure and high-temperature conditions can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzothiazole derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-1-phenylethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydro-1,3-benzothiazol-2-yl)benzoic acid
  • 2-(3-acetyl-2,3-dihydro-1,3-benzothiazol-2-yl)-4-methoxyphenyl 3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylate

Uniqueness

2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-1-phenylethan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

83068-09-1

Molecular Formula

C15H13NOS

Molecular Weight

255.3 g/mol

IUPAC Name

2-(2,3-dihydro-1,3-benzothiazol-2-yl)-1-phenylethanone

InChI

InChI=1S/C15H13NOS/c17-13(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-14(12)18-15/h1-9,15-16H,10H2

InChI Key

GZYOMULIHVFQAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2NC3=CC=CC=C3S2

Origin of Product

United States

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